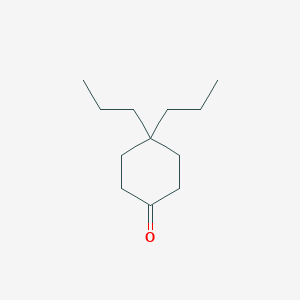

4,4-Dipropylcyclohexan-1-one

Übersicht

Beschreibung

4,4-Dipropylcyclohexan-1-one, also known as 4,4-dipropylcyclohexanol, is a cyclic ketone that is used in a variety of scientific and industrial applications. It is a colorless, low-volatility liquid with a boiling point of 161°C and a flash point of 81°C. 4,4-Dipropylcyclohexan-1-one has been used as an intermediate in the synthesis of various compounds, as a reagent for organic synthesis, and as a solvent for organic reactions. It has also been used as a starting material for the production of polyurethane polymers, and in the manufacture of pharmaceuticals and other chemicals.

Wissenschaftliche Forschungsanwendungen

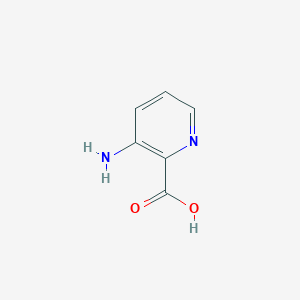

Density, Viscosity and Sound Speed Studies

The compound 4,4’- (cyclohexane-1,1-diyl) bis (2,6-dibromophenol), a derivative of 4,4’- (cyclohexane-1,1-diyl)diphenol (BPZ), has been used in studies of density, viscosity, and sound speed. These studies have been conducted at different temperatures and concentrations in various solvents such as 1,4-dioxane, ethyl acetate, and tetrahydrofuran . The findings from these studies provide insights into solute-solute and solute-solvent interactions, which can indicate the structure-breaking or structure-making attributes of the compound in these solutions .

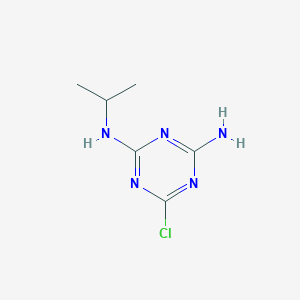

Replacement for Bisphenol A (BPA)

Bisphenols (BPs) like 4,4’- (cyclohexane-1,1-diyl) bis (2,6-dibromophenol) are thought to be capable of partially replacing BPA in industrial applications . BPA has been prohibited in many countries due to its detrimental effects on human and animal health . Therefore, alternatives like this compound are being explored.

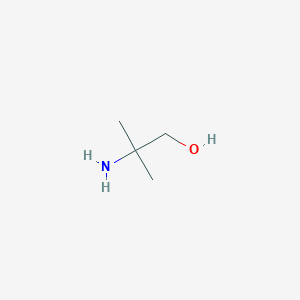

Preparation of N-substituted Phenylacetamide Derivatives

4,4-Dipropylcyclohexan-1-one is used for the preparation of N-substituted phenylacetamide derivatives . These derivatives are used as therapeutic agents for pains and inflammations .

Synthesis of Organic Compounds

4,4-Dipropylcyclohexan-1-one is commonly used in the synthesis of various organic compounds. It is a cyclic ketone with the chemical formula C12H22O and is a colorless liquid with a characteristic odor.

Eigenschaften

IUPAC Name |

4,4-dipropylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-7-12(8-4-2)9-5-11(13)6-10-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZMJERYWZOQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC(=O)CC1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379763 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dipropylcyclohexan-1-one | |

CAS RN |

123018-62-2 | |

| Record name | 4,4-dipropylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13501.png)